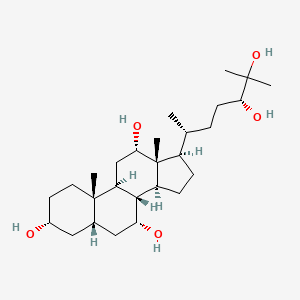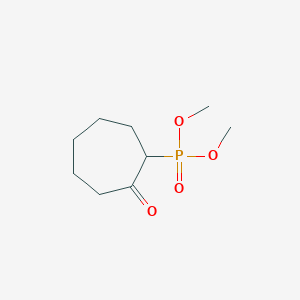
Dimethyl (2-oxocycloheptyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-oxocycloheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P. It is also known as (2-Oxoheptyl)phosphonic acid dimethyl ester. This compound is characterized by the presence of a phosphonate group attached to a seven-membered cycloheptanone ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxocycloheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-oxocycloheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (2-oxocycloheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and phosphonylated derivatives.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of dimethyl (2-oxocycloheptyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of the phosphonate group, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with a smaller cycloalkyl group.
Dimethyl (hexanoylmethyl)phosphonate: Another related compound with a different alkyl chain length.
Uniqueness
Dimethyl (2-oxocycloheptyl)phosphonate is unique due to its seven-membered ring structure, which imparts distinct chemical properties. This structural feature influences its reactivity and makes it suitable for specific applications that other phosphonates may not be able to achieve.
Propiedades
Número CAS |
60719-14-4 |
|---|---|
Fórmula molecular |
C9H17O4P |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
2-dimethoxyphosphorylcycloheptan-1-one |
InChI |
InChI=1S/C9H17O4P/c1-12-14(11,13-2)9-7-5-3-4-6-8(9)10/h9H,3-7H2,1-2H3 |
Clave InChI |
JOSLDGKQNYTOBA-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1CCCCCC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


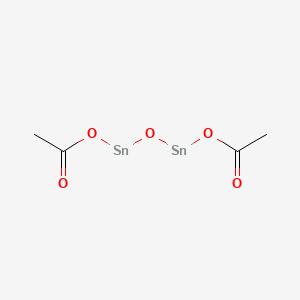
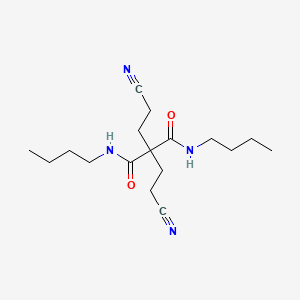
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)

![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
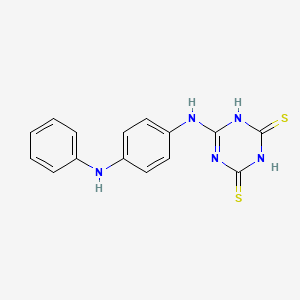
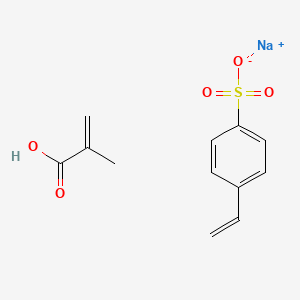
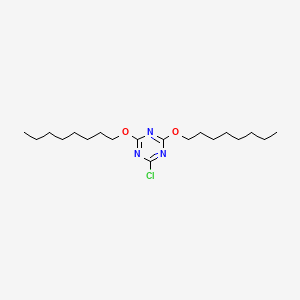
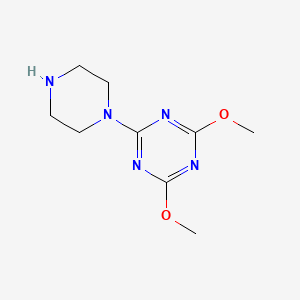
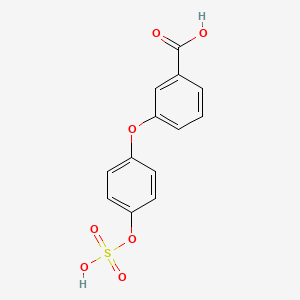

![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)

